molecular formula C37H67N7O8 B133347 Ternatin CAS No. 148619-41-4

Ternatin

Cat. No. B133347
CAS RN: 148619-41-4
M. Wt: 738 g/mol
InChI Key: ZMFVAIFXJWEOMH-PTPSPKLBSA-N
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Description

Ternatin is a member of flavonoids and an ether . It is a natural product found in Cladobotryum, Botrychium ternatum, and other organisms .


Synthesis Analysis

Ternatins are polyacylated derivatives of delphinidin 3,3’,5’-triglucoside . A series of studies, including preliminary screening, isolation, structure determination, synthesis, and biological evaluation, of (-)-ternatin are described .


Molecular Structure Analysis

The molecular formula of Ternatin is C19H18O8 . The molecular weight is 374.3 g/mol . The IUPAC name is 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one .


Chemical Reactions Analysis

Ternatin disrupts a central biological process, protein translation, by binding to the translation elongation factor 1A . Pulse labeling of newly synthesized proteins with 35 S-methionine revealed that 4 inhibits protein synthesis more potently than ternatin .


Physical And Chemical Properties Analysis

Ternatin is a member of flavonoids and an ether . The molecular weight is 374.3 g/mol . The IUPAC name is 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one .

Scientific Research Applications

Cancer Therapy

Ternatin and its synthetic variants exhibit potent cytotoxic effects against cancer cells. Researchers have found that these compounds specifically target the elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA) within cells . By blocking protein synthesis, Ternatin disrupts cancer cell growth and survival. This discovery opens avenues for developing novel anticancer drugs.

Anti-Adipogenic Activity

Ternatin also demonstrates anti-adipogenic properties. It interferes with adipocyte differentiation, potentially impacting obesity-related pathways. Further investigation is needed to understand the precise mechanisms involved .

Mechanism of Action

Target of Action

Ternatin heptapeptide, also known as Ternatin, primarily targets the translation elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA) . This complex plays a crucial role in protein synthesis, a central biological process .

Mode of Action

Ternatin disrupts protein translation by binding to the eEF1A ternary complex . It competes with other natural products, such as didemnin and cytotrienin, for binding to this complex . Mutations in domain III of eEF1A can prevent Ternatin binding and confer resistance to its cytotoxic effects .

Biochemical Pathways

The primary biochemical pathway affected by Ternatin is the protein translation pathway . eEF1A, the target of Ternatin, participates in a series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . By binding to the eEF1A ternary complex, Ternatin disrupts these reactions and inhibits protein synthesis .

Pharmacokinetics

It’s known that ternatin and its synthetic variants can penetrate cells and exhibit cytotoxic activity . More research is needed to fully understand the ADME properties of Ternatin and their impact on its bioavailability.

Result of Action

Ternatin and its synthetic variants can kill cancer cells by targeting the eEF1A ternary complex . The synthetic variants of Ternatin have shown up to 500-fold greater potency than Ternatin itself . Furthermore, Ternatin has been found to suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic mice .

Future Directions

Ternatin and its improved synthetic variants have shown potential in cancer treatment, with up to 500-fold greater potency than Ternatin itself . This suggests a promising future direction for the development of new drugs based on Ternatin and its variants.

properties

IUPAC Name

15-butan-2-yl-18-(1-hydroxy-2-methylpropyl)-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVAIFXJWEOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ternatin heptapeptide

CAS RN

148619-41-4
Record name Ternatin heptapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148619414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ternatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Ternatin targets the eukaryotic elongation factor-1A (eEF1A) ternary complex, specifically the eEF1A·GTP·aminoacyl-tRNA complex. [, , ] This complex plays a crucial role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.

A: Ternatin binding traps eEF1A in an intermediate state of aminoacyl-tRNA selection, preventing its release and subsequent accommodation of the aminoacyl-tRNA into the ribosome. [, ] This effectively halts protein translation.

A: Yes, studies have shown that ternatin induces the degradation of eEF1A, a phenomenon not observed with other eEF1A inhibitors like didemnin B. [, ] This degradation appears to involve a ubiquitin-dependent pathway and may be linked to ribosome-associated quality control mechanisms.

A: By inhibiting eEF1A and disrupting protein synthesis, ternatin exhibits cytotoxic effects, particularly against cancer cells. [, ] This has sparked interest in its potential as an anticancer agent.

A: Ternatin is a cyclic heptapeptide. Its molecular formula is C38H65N7O9 and its molecular weight is 763.96 g/mol. []

A: The presence of four N-methylated amino acid residues in ternatin's structure appears to restrict the number of low-energy conformations the molecule can adopt. [] This conformational rigidity may contribute to its specific biological activity.

A: Ternatin is characterized by a beta-turn structure stabilized by intramolecular hydrogen bonds. [] This structural feature has been shown to be essential for its fat-accumulation inhibitory activity.

ANone: The provided research focuses on ternatin's biological activity and does not offer insights into material compatibility or stability relevant for material science applications.

ANone: Ternatin is not reported to have catalytic properties. Its mechanism of action primarily involves binding and inhibiting a biological target, eEF1A, rather than catalyzing a chemical reaction.

A: Yes, molecular docking simulations have been employed to explore ternatin's interactions with potential targets, including cholera toxin and SARS-CoV-2 nucleocapsid protein. [, ] These studies provide insights into ternatin's binding affinities and potential therapeutic applications.

A: While the provided research does not mention specific QSAR studies on ternatin, one study utilized molecular modeling to analyze ternatin's electronic and structural characteristics, laying the groundwork for future drug design and QSAR investigations. []

A: Studies focusing on the beta-OH-D-Leu moiety of ternatin have demonstrated the importance of its backbone conformation for fat-accumulation inhibitory activity. [, ] Modifications that disrupt this conformation could potentially diminish its efficacy.

A: Systematic replacement of each amino acid in ternatin with alanine revealed that the D-Ile residue plays a crucial role in its biological activity. [] This finding highlights the importance of specific amino acid residues in maintaining ternatin's potency.

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